molecular formula C12H24O2 B1524067 Butyl 2-propylpentanoate CAS No. 51860-92-5

Butyl 2-propylpentanoate

Cat. No. B1524067
CAS RN: 51860-92-5
M. Wt: 200.32 g/mol
InChI Key: OPSGLOCTOBKQLG-UHFFFAOYSA-N
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Description

Butyl 2-propylpentanoate, also known as Butyl valproate, is a compound used in the pharmaceutical industry . It contains a total of 37 bonds, including 13 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The molecule contains a total of 38 atoms, including 24 Hydrogen atoms, 12 Carbon atoms, and 2 Oxygen atoms .


Synthesis Analysis

The synthesis of Butyl 2-propylpentanoate can be achieved through an SN2 reaction. For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate can yield a solid product in good yield . Another method involves a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435). This method can yield a product with high enantiomeric purity .


Molecular Structure Analysis

The molecular structure of Butyl 2-propylpentanoate includes 37 bonds in total; 13 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The molecule contains a total of 38 atoms; 24 Hydrogen atoms, 12 Carbon atoms, and 2 Oxygen atoms .


Chemical Reactions Analysis

Butyl 2-propylpentanoate can participate in SN2 reactions, which are of fundamental importance in introductory organic chemistry courses . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is one example .

Scientific Research Applications

Thermodynamic Properties

Research by Toledo-Marante (2000) investigated the thermodynamic properties of binary mixtures containing butyl esters. The study, focusing on excess molar enthalpies and volumes, provides insights into the molecular interactions in these systems, crucial for understanding the behavior of mixtures involving butyl 2-propylpentanoate.

Chiral Template Formation

Stacchiola et al. (2005) explored the chemisorptive enantioselectivity of propylene oxide on surfaces templated by chiral 2-methylbutanoate. This research is significant for understanding the molecular basis of enantiospecificity, relevant for the application of butyl 2-propylpentanoate in surface chemistry and catalysis (Stacchiola et al., 2005).

Polymer Network Swelling

Bedjaoui et al. (2020) conducted a study on the swelling behavior of photo-chemically crosslinked poly (butyl prop-2-enoate) in primary alcohols. Their findings on the swelling kinetics and molecular interactions are crucial for applications in polymer science and material engineering (Bedjaoui et al., 2020).

Catalytic Oxidation

Yue et al. (2014) investigated the catalytic oxidation of butyl acetate using Pd/ZSM-5 catalysts. Their research is relevant for understanding the role of butyl compounds in pollution control technology and the development of more efficient catalysts (Yue et al., 2014).

Valproic Acid Metabolism

Research by Silva et al. (2008) reviewed the metabolism of valproic acid (2-propylpentanoate) and its effects on mitochondrial fatty acid oxidation. This study is important for understanding the biochemical pathways and therapeutic applications of butyl 2-propylpentanoate derivatives (Silva et al., 2008).

Safety And Hazards

Butyl 2-propylpentanoate is a flammable liquid and vapor that may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

butyl 2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-7-10-14-12(13)11(8-5-2)9-6-3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSGLOCTOBKQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709458
Record name Butyl 2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-propylpentanoate

CAS RN

51860-92-5
Record name Butyl 2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Arena, M Dichiara, G Floresta, C Parenti… - Future medicinal …, 2018 - Future Science
… Another haloperidol metabolite II derivative, (±)-MRJF22, (±)-4-(4-[4-phlorophenyl]-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butyl 2-propylpentanoate (10; Figure 2), showed σ 1 …
Number of citations: 21 www.future-science.com
C Barbaraci, G Giurdanella, CG Leotta… - Journal of Medicinal …, 2021 - ACS Publications
Increased angiogenesis and vascular endothelial growth factor (VEGF) levels contribute to higher metastasis and mortality in uveal melanoma (UM), an aggressive malignancy of the …
Number of citations: 9 pubs.acs.org
M Olivieri, E Amata, S Vinciguerra… - Journal of medicinal …, 2016 - ACS Publications
(±)-MRJF22 [(±)-2], a novel prodrug of haloperidol metabolite II (sigma-1 receptor antagonist/sigma-2 receptor agonist ligand) obtained by conjugation to valproic acid (histone …
Number of citations: 40 pubs.acs.org

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